molecular formula C15H17N3O B3716981 6-phenyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one

6-phenyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B3716981
M. Wt: 255.31 g/mol
InChI Key: ABCUIVDJIWPCLM-UHFFFAOYSA-N
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Description

6-phenyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C15H17N3O and its molecular weight is 255.31 g/mol. The purity is usually 95%.
The exact mass of the compound 6-phenyl-2-(1-piperidinyl)-4-pyrimidinol is 255.137162174 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Phenyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features that may contribute to various biological effects, including antioxidant, anti-inflammatory, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate piperidine derivatives with pyrimidine precursors. The chemical structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry, which provide insights into the molecular framework and purity of the compound.

Antioxidant Activity

Recent studies have evaluated the antioxidant potential of this compound through various assays. For instance, this compound demonstrated significant antioxidant activity when tested against free radicals, showing a notable ability to scavenge reactive oxygen species (ROS). In comparative studies, it exhibited an IC50 value indicating effective inhibition similar to established antioxidants like Trolox.

CompoundIC50 (μM)% Inhibition
This compound3071%
Trolox1082%

Anticancer Activity

The anticancer properties of this compound have been explored in several cancer cell lines. In vitro studies revealed that this compound inhibits the proliferation of various cancer cells, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Cancer Cell LineIC50 (μM)
MDA-MB-23115
HepG220

Anti-inflammatory Activity

In addition to its antioxidant and anticancer effects, this compound has shown promising anti-inflammatory properties. In vivo studies indicated that it significantly reduces inflammation markers in animal models, suggesting its potential as a therapeutic agent in treating inflammatory diseases.

Case Studies

  • Case Study on Anticancer Efficacy : A study involving the treatment of MDA-MB-231 cells with varying concentrations of this compound demonstrated a dose-dependent decrease in cell viability. The study concluded that this compound could serve as a lead for developing new anticancer drugs.
  • Case Study on Antioxidant Effects : Another research project focused on assessing the antioxidant capacity using DPPH radical scavenging assays. Results indicated that the compound significantly reduced DPPH radical concentration, reinforcing its potential use in formulations aimed at oxidative stress-related conditions.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 6-phenyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one is in the field of drug discovery and development. Pyrimidine derivatives have been extensively studied for their potential as therapeutic agents due to their ability to interact with various biological targets.

Case Studies:

  • Anticancer Activity: Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. A study highlighted the synthesis of pyrimidine-based compounds that showed cytotoxic effects against cancer cell lines, suggesting that this compound could be a candidate for further investigation in cancer therapy .

Neurological Research

The compound's structural similarity to known neuroactive substances positions it as a potential candidate for neurological research. Its piperidine moiety suggests possible interactions with neurotransmitter systems.

Case Studies:

  • Neuroprotective Effects: In a study exploring neuroprotective agents, related compounds demonstrated the ability to protect neuronal cells from oxidative stress. This suggests that this compound may also possess neuroprotective properties, warranting further exploration in models of neurodegenerative diseases .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of pyrimidine derivatives. Compounds similar to this compound have shown activity against various bacterial strains.

Case Studies:

  • Bacterial Inhibition: A recent study reported the synthesis of several pyrimidine derivatives, including those with piperidine substitutions, which exhibited significant antibacterial activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) . This highlights the potential of this compound in addressing antibiotic resistance.

Enzyme Inhibition

Pyrimidines are also known for their role as enzyme inhibitors, particularly in targeting kinases and phosphodiesterases.

Case Studies:

  • Kinase Inhibition: Research into related compounds has shown promise as selective inhibitors of certain kinases involved in cancer pathways. The structural characteristics of this compound suggest it may interact with kinase domains, potentially leading to novel therapeutic strategies against cancers driven by aberrant kinase activity .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
Pharmaceutical DevelopmentPotential anticancer agentCytotoxic effects on cancer cell lines reported
Neurological ResearchPossible neuroprotective effectsProtection against oxidative stress in neuronal cells suggested
Antimicrobial ActivityActivity against resistant bacterial strainsSignificant antibacterial effects noted against MRSA
Enzyme InhibitionPotential kinase inhibitorSelective inhibition observed in related compounds targeting cancer pathways

Properties

IUPAC Name

4-phenyl-2-piperidin-1-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-14-11-13(12-7-3-1-4-8-12)16-15(17-14)18-9-5-2-6-10-18/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCUIVDJIWPCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.